

Anhydromethylenecitric Acid: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: *Anhydromethylenecitric acid*

CAS No.: 144-16-1

Cat. No.: B047813

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Foreword

In the landscape of specialty chemicals and pharmaceutical intermediates, certain molecules, while not household names, form the critical backbone of innovation. **Anhydromethylenecitric acid** is one such compound. This guide is intended for the discerning researcher, scientist, and drug development professional, offering a deep dive into its chemical identity, synthesis, and potential applications. We will move beyond rudimentary listings of properties to explore the causality behind its reactivity and utility, providing a robust resource for those working at the forefront of chemical and biomedical sciences.

Chemical Identity and Nomenclature

Anhydromethylenecitric acid is a derivative of citric acid, a ubiquitous natural product. Its systematic name is 5-Oxo-1,3-dioxolane-4,4-diacetic acid^{[1][2]}. This nomenclature reflects its core structure: a five-membered dioxolane ring with a ketone group and two acetic acid moieties attached to the same carbon.

For clarity and comprehensive database searching, a compilation of its synonyms and identifiers is essential.

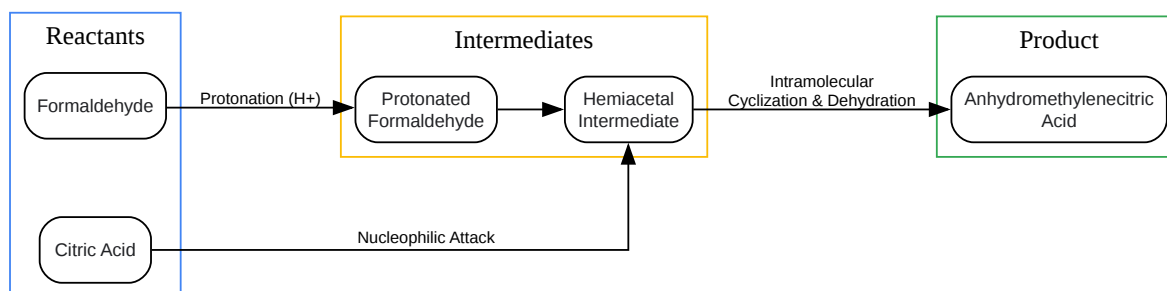
Identifier Type	Identifier	Source
CAS Number	144-16-1	[1][2]
IUPAC Name	2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid	[1]
Molecular Formula	C ₇ H ₈ O ₇	[1][2]
Molecular Weight	204.13 g/mol	[1][2]
Synonyms	Anhydromethylenecitric acid, Methylenecitric acid, β-(Hydroxymethoxy)-tricarballic acid γ-Lactone	[2]

Synthesis and Mechanistic Considerations

The synthesis of **anhydromethylenecitric acid** is rooted in the reaction of citric acid with a formaldehyde source, such as paraformaldehyde or an aqueous formaldehyde solution. This reaction is a classic example of acetal formation, a fundamental transformation in organic chemistry.

The Underlying Chemistry: Acetal Formation

The reaction proceeds via the acid-catalyzed addition of the hydroxyl group of citric acid to the carbonyl group of formaldehyde. This initially forms a hemiacetal, which then undergoes a subsequent intramolecular cyclization with one of the carboxyl groups to form the stable 1,3-dioxolane ring structure. The presence of an acid catalyst is crucial to protonate the formaldehyde carbonyl, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3][4][5][6]



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Figure 1: Generalized reaction pathway for the formation of **Anhydromethylenecitric acid**.

Experimental Protocol: Laboratory-Scale Synthesis

While specific industrial processes may vary, a general laboratory-scale synthesis can be derived from established organic synthesis procedures for related anhydrides and acetals[7][8].

Materials:

- Citric acid (anhydrous)
- Paraformaldehyde
- Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
- Anhydrous solvent (e.g., toluene or xylene)
- Dean-Stark apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine citric acid and paraformaldehyde in a suitable molar ratio (a slight excess of the formaldehyde source is often used).

- **Solvent and Catalyst Addition:** Add the anhydrous solvent to the flask, followed by a catalytic amount of the strong acid.
- **Azeotropic Dehydration:** Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.
- **Reaction Monitoring:** Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
- **Workup and Isolation:** After cooling, the reaction mixture can be concentrated under reduced pressure. The crude product may then be purified by recrystallization from an appropriate solvent system.

Self-Validation: The successful synthesis is validated by the removal of the theoretical amount of water and confirmed by characterization of the product (e.g., melting point, spectroscopy).

Spectroscopic Characterization

Definitive identification of the synthesized product requires spectroscopic analysis. While a comprehensive public database of spectra for **anhydromethylenecitric acid** is not readily available, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum is expected to show signals for the methylene protons of the two acetic acid moieties, as well as the methylene protons within the dioxolane ring. The chemical shifts of these protons will be influenced by the neighboring carbonyl and oxygen atoms.
- **^{13}C NMR:** The carbon NMR spectrum will be characterized by signals for the quaternary carbon of the dioxolane ring, the carbonyl carbon, the methylene carbons of the acetic acid groups, and the methylene carbon within the dioxolane ring. The chemical shifts of these carbons provide valuable information about the electronic environment of each atom.^[9]

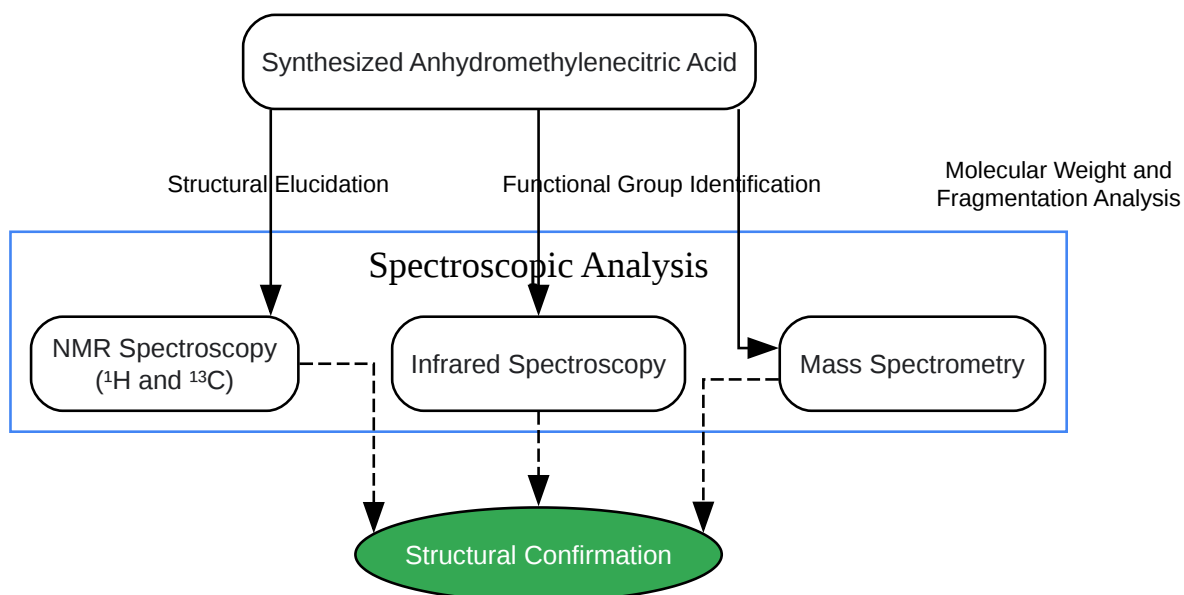
Infrared (IR) Spectroscopy

The IR spectrum of **anhydromethylenecitric acid** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- A strong, broad absorption in the region of 2500-3300 cm^{-1} corresponding to the O-H stretching of the carboxylic acid groups.
- A sharp, strong absorption around 1700-1750 cm^{-1} for the C=O stretching of the carboxylic acid and the ketone in the dioxolane ring.
- C-O stretching vibrations for the acetal and carboxylic acid groups in the fingerprint region (1000-1300 cm^{-1}).^{[10][11][12]}

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) should be observed at m/z corresponding to the molecular weight of 204.13. Fragmentation patterns can help to confirm the structure, with likely losses of water, carbon dioxide, and acetic acid moieties.^{[13][14][15][16]}



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Figure 2: Workflow for the spectroscopic characterization of **Anhydromethylenecitric acid**.

Known and Potential Applications

While **anhydromethylenecitric acid** is not a widely commercialized end-product itself, its utility lies in its role as a versatile chemical intermediate and building block.

Precursor in the Synthesis of Bioactive Molecules

Anhydromethylenecitric acid has been identified as a key reagent in the synthesis of complex natural products and potential therapeutic agents.

- **Vibrioferin Synthesis:** It serves as a precursor in the total synthesis of vibrioferin, a siderophore produced by the marine bacterium *Vibrio parahaemolyticus*. Siderophores are high-affinity iron-chelating compounds that are crucial for microbial iron acquisition and have potential applications in medicine and biotechnology.[17]
- **HIV Reverse Transcriptase Inhibitors:** The unique scaffolding of **anhydromethylenecitric acid** makes it a valuable starting material for the creation of lipophilic isosteres of nucleoside triphosphates. These molecules are being investigated as potential inhibitors of HIV reverse transcriptase, a critical enzyme in the life cycle of the human immunodeficiency virus.[17] The development of novel HIV therapies remains a significant area of research.[18][19][20][21]

Potential in Polymer and Materials Science

The presence of multiple carboxylic acid functional groups suggests that **anhydromethylenecitric acid** could be utilized as a cross-linking agent or a monomer in the synthesis of biodegradable polyesters and other polymers. Its rigid dioxolane ring structure could impart unique thermal and mechanical properties to the resulting materials. The broader class of 1,3-dioxolanes has found applications as solvents, chemical intermediates, and stabilizers.[22]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling **anhydromethylenecitric acid**.

- **General Handling:** Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)
- **Irritancy:** It is expected to be an irritant, particularly to the eyes. In case of contact, rinse thoroughly with water.[\[23\]](#)[\[25\]](#)[\[27\]](#)
- **Storage:** Store in a cool, dry place in a tightly sealed container to prevent hydrolysis from atmospheric moisture.[\[23\]](#)[\[24\]](#)[\[25\]](#)

Conclusion and Future Outlook

Anhydromethylenecitric acid, or 5-Oxo-1,3-dioxolane-4,4-diacetic acid, represents a specialized yet valuable tool in the arsenal of the synthetic chemist and drug development professional. Its straightforward synthesis from readily available starting materials, combined with its unique structural features, positions it as an important intermediate for the creation of complex and biologically active molecules. Further research into its applications in polymer science and as a scaffold for novel therapeutics is warranted and holds the potential for significant advancements in these fields.

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